molecular formula C15H15N7O2S B10940802 8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10940802
M. Wt: 357.4 g/mol
InChI Key: DBXHBSYTVCHDTC-UHFFFAOYSA-N
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Description

8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available precursors

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Introduction of the Nitro-Pyrazole Moiety: The nitro-pyrazole group is introduced through a substitution reaction, where a suitable pyrazole derivative is reacted with the core structure. This step may involve the use of reagents such as nitro compounds and bases.

    Methylation: The final step involves the methylation of the compound to achieve the desired structure. This can be done using methylating agents under controlled conditions to ensure selective methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.

    Nitro-Pyrazole Derivatives: Compounds with similar nitro-pyrazole groups but different core structures.

Uniqueness

8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N7O2S

Molecular Weight

357.4 g/mol

IUPAC Name

11,12-dimethyl-4-[1-(4-nitropyrazol-1-yl)propan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H15N7O2S/c1-8(5-20-6-11(4-17-20)22(23)24)13-18-14-12-9(2)10(3)25-15(12)16-7-21(14)19-13/h4,6-8H,5H2,1-3H3

InChI Key

DBXHBSYTVCHDTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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